molecular formula C15H13NO7S B12335902 Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-

Cat. No.: B12335902
M. Wt: 351.3 g/mol
InChI Key: OKOAETIGGGOLCP-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is a complex organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with ethoxy, nitro, and phenylsulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves multiple steps, typically starting with the nitration of benzaldehyde to introduce the nitro group. This is followed by the ethoxylation and sulfonylation reactions to attach the ethoxy and phenylsulfonyl groups, respectively . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- can be compared with similar compounds such as:

The uniqueness of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13NO7S

Molecular Weight

351.3 g/mol

IUPAC Name

(6-ethoxy-2-formyl-3-nitrophenyl) benzenesulfonate

InChI

InChI=1S/C15H13NO7S/c1-2-22-14-9-8-13(16(18)19)12(10-17)15(14)23-24(20,21)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

OKOAETIGGGOLCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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